3,5-Dimethylbenzo[d]isothiazole 1,1-dioxide
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Overview
Description
3,5-Dimethylbenzo[d]isothiazole 1,1-dioxide is a heterocyclic compound with a unique structure that includes both sulfur and nitrogen atoms. This compound is known for its stability and reactivity, making it a valuable subject of study in various fields of chemistry and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethylbenzo[d]isothiazole 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,5-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which then undergoes cyclization with ammonium thiocyanate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethylbenzo[d]isothiazole 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can yield thiols and other reduced sulfur-containing compounds.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and alkylating agents like alkyl halides.
Major Products: The major products formed from these reactions include various substituted derivatives, sulfoxides, sulfones, and thiols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,5-Dimethylbenzo[d]isothiazole 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its stability and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials
Mechanism of Action
The mechanism by which 3,5-Dimethylbenzo[d]isothiazole 1,1-dioxide exerts its effects involves interactions with various molecular targets and pathways. The compound can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. These interactions can lead to changes in cellular processes, including inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
- 3,3-Dimethyl-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide
- 3-((3,4-dichloroisothiazol-5-yl)methoxy)benzo[d]isothiazole 1,1-dioxide
Comparison: Compared to these similar compounds, 3,5-Dimethylbenzo[d]isothiazole 1,1-dioxide is unique due to its specific substitution pattern, which influences its reactivity and stability. The presence of methyl groups at the 3 and 5 positions enhances its lipophilicity and may affect its biological activity .
Properties
Molecular Formula |
C9H9NO2S |
---|---|
Molecular Weight |
195.24 g/mol |
IUPAC Name |
3,5-dimethyl-1,2-benzothiazole 1,1-dioxide |
InChI |
InChI=1S/C9H9NO2S/c1-6-3-4-9-8(5-6)7(2)10-13(9,11)12/h3-5H,1-2H3 |
InChI Key |
WTAZSEZKZLKWFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)N=C2C |
Origin of Product |
United States |
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